2-(2,5-Dimethoxyphenyl)-2-butanol

Description

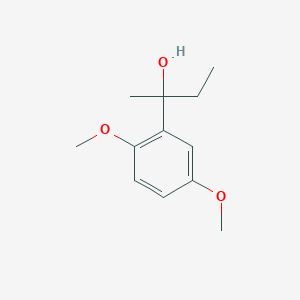

2-(2,5-Dimethoxyphenyl)-2-butanol is a substituted butanol derivative featuring a 2,5-dimethoxyphenyl group attached to the second carbon of a four-carbon alcohol chain. This structural motif is notable in psychoactive and medicinal chemistry due to the prevalence of 2,5-dimethoxy substitutions in compounds targeting serotonin receptors (e.g., 5-HT2A).

Key structural features of this compound include:

- Core structure: A butanol backbone with a hydroxyl (-OH) group at the second carbon.

- Substituents: Two methoxy (-OCH3) groups at the 2- and 5-positions of the phenyl ring.

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-5-12(2,13)10-8-9(14-3)6-7-11(10)15-4/h6-8,13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAROZWHFVXZMEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=C(C=CC(=C1)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)-2-butanol typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable Grignard reagent, such as ethylmagnesium bromide. The reaction proceeds under anhydrous conditions and is followed by hydrolysis to yield the desired product. The general reaction scheme is as follows:

Formation of Grignard Reagent: Ethylmagnesium bromide is prepared by reacting magnesium turnings with ethyl bromide in anhydrous ether.

Grignard Reaction: 2,5-Dimethoxybenzaldehyde is added to the Grignard reagent, resulting in the formation of an intermediate.

Hydrolysis: The intermediate is hydrolyzed using dilute acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)-2-butanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: 2-(2,5-Dimethoxyphenyl)-2-butanone or 2-(2,5-Dimethoxyphenyl)butanal.

Reduction: 2-(2,5-Dimethoxyphenyl)butane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- 2-(2,5-Dimethoxyphenyl)-2-butanol serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic chemistry.

- Common synthetic routes include the reduction of 1-(2,5-dimethoxyphenyl)-2-butanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in inert solvents such as tetrahydrofuran (THF) or ethanol.

Reactions and Transformations

- The compound can undergo several types of reactions:

- Oxidation : The hydroxyl group can be oxidized to form 1-(2,5-dimethoxyphenyl)-2-butanone using agents like chromium trioxide (CrO3).

- Reduction : Further reduction can yield corresponding alkanes.

- Substitution : The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Biological Research

Potential Biological Activity

- Research has indicated that this compound may interact with various biomolecules, suggesting potential biological activity. Studies are ongoing to explore its effects on cellular processes and its mechanism of action.

Pharmacological Properties

- Investigations into the pharmacological properties of this compound have highlighted its potential therapeutic effects. It is being explored for applications in treating conditions such as cancer and neurodegenerative diseases due to its ability to interact with specific molecular targets .

Medical Applications

Therapeutic Potential

- The compound has been studied for its potential use in drug development. For instance, derivatives of this compound have shown promise in anticancer therapies by inducing apoptosis in cancer cells .

- Its structural features allow it to inhibit enzymes related to cancer progression and inflammation, making it a candidate for further pharmacological studies .

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for synthesizing compounds used in different industrial applications.

Case Studies

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-(2,5-Dimethoxyphenyl)-2-butanol with three structurally related compounds:

Key Observations:

- Hydroxyl vs. Amine Groups: Unlike 25H-NBOH and 2C-H, this compound lacks an amine group, which is critical for receptor binding in psychedelics. Its hydroxyl group may reduce blood-brain barrier penetration compared to lipophilic analogs like DOB.

- However, bromine in DOB and the benzylamine group in 25H-NBOH enhance receptor affinity and selectivity.

Pharmacological and Metabolic Differences

- Receptor Binding: 25H-NBOH exhibits nanomolar affinity for 5-HT2A receptors due to its rigid phenethylamine backbone and hydrogen-bonding phenolic -OH group . this compound’s alcohol moiety may reduce receptor interaction compared to amine-containing analogs.

- Metabolism: Alcohol derivatives like this compound are likely metabolized via glucuronidation or oxidation, whereas phenethylamines (e.g., 2C-H) undergo deamination and N-acetylation.

Physicochemical Properties

- Stability : The absence of a labile amine group (as in 2C-H) may enhance the compound’s stability under acidic conditions.

Research Implications and Gaps

While this compound shares structural motifs with psychoactive phenethylamines, its pharmacological profile remains understudied. Future research should prioritize:

- Receptor Binding Assays : Quantify affinity for 5-HT2A/2C receptors.

- Metabolic Studies : Compare hepatic metabolism to analogs like 25H-NBOH.

- Structure-Activity Relationship (SAR) Analysis: Systematically modify the butanol backbone to optimize selectivity.

Biological Activity

2-(2,5-Dimethoxyphenyl)-2-butanol is an organic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and structure-activity relationships (SAR). The aim is to provide a comprehensive overview of the compound's pharmacological significance.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a butanol backbone with a dimethoxyphenyl group, which is believed to contribute significantly to its biological activity.

Biological Activity Overview

Research on the biological activity of this compound is limited; however, studies on related compounds suggest several potential activities:

- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties. For instance, studies using the DPPH assay have shown that phenolic compounds can effectively scavenge free radicals, indicating potential protective effects against oxidative stress .

- Antimicrobial Activity : Similar phenolic derivatives have exhibited antimicrobial properties against various pathogens. The presence of methoxy groups in the aromatic ring may enhance the interaction with microbial membranes .

- Anti-inflammatory Effects : Compounds structurally related to this compound have been reported to activate cannabinoid receptors, leading to anti-inflammatory responses. This suggests that this compound may also influence inflammatory pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound:

- Dimethoxy Substitution : The presence of methoxy groups at the 2 and 5 positions on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.

- Butanol Chain : The butanol moiety potentially facilitates interactions with hydrophobic pockets in enzymes or receptors.

Case Studies and Research Findings

Several studies have investigated compounds related to this compound:

- A study published in Scientific Reports examined a series of pyridine derivatives and their biological activities. The results indicated that modifications in the aromatic system significantly influenced antioxidant and antimicrobial activities .

- In another research article from Molecules, the antioxidant capacity was assessed using various concentrations of tested compounds against DPPH radicals. Results showed a marked decrease in absorbance at higher concentrations, indicating strong antioxidant activity .

Data Tables

The following table summarizes key findings related to the biological activities of compounds similar to this compound:

| Compound | Activity Type | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| 2-(4-Methoxyphenyl)-1-butanol | Antioxidant | 50 | |

| 3-(3,4-Dimethoxyphenyl)-1-propanol | Antimicrobial | 30 | |

| 4-(4-Methoxyphenyl)-1-butanol | Anti-inflammatory | 20 |

The proposed mechanism of action for this compound involves:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways or oxidative stress responses.

- Receptor Modulation : It could act as a modulator for cannabinoid receptors or other G-protein coupled receptors (GPCRs), influencing various physiological processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.